Ethyl 2-mercapto-2-methylpropionate

Description

Contextualization within Organosulfur Chemistry Research

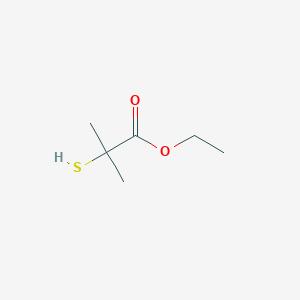

Ethyl 2-mercapto-2-methylpropionate, also known by its IUPAC name ethyl 2-sulfanyl-2-methylpropanoate, is an organosulfur compound with the molecular formula C₆H₁₂O₂S. nih.govscbt.comchemspider.com Within the field of organosulfur chemistry, this compound is significant due to its specific structural characteristics and its role as a chemical intermediate. scbt.com It is classified as a thiol, containing a sulfhydryl (-SH) group, which is the key functional group defining this area of chemistry.

The compound's structure is notable for having a tertiary thiol group, where the sulfur is attached to a carbon that is bonded to three other carbon atoms. This arrangement, combined with the presence of an ethyl ester group on the same carbon, makes it a versatile building block in organic synthesis. Its primary application in a research context is as an intermediate for the synthesis of various other chemicals. scbt.com The reactivity of the thiol group allows it to participate in a wide range of reactions characteristic of organosulfur chemistry, such as nucleophilic additions, disulfide bond formation, and reactions with electrophiles.

While it is widely recognized for its use as a flavoring agent due to its meaty and fruity aroma, its value in chemical research lies in the potential for synthetic transformations. thegoodscentscompany.com The compound is supplied for experimental and research use, underscoring its role in laboratory-scale synthesis and the development of new molecules. scbt.com

Below are the key chemical and physical properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₆H₁₂O₂S | scbt.comchemspider.com |

| Molecular Weight | 148.22 g/mol | scbt.com |

| CAS Number | 33441-50-8 | scbt.com |

| Appearance | Colorless to pale yellow clear liquid | thegoodscentscompany.com |

| Boiling Point | 186.00 to 187.00 °C @ 760.00 mm Hg | thegoodscentscompany.com |

| Specific Gravity | 0.96100 to 0.10810 @ 25.00 °C | thegoodscentscompany.com |

| Refractive Index | 1.42450 to 1.46450 @ 20.00 °C | thegoodscentscompany.com |

| Vapor Pressure | 0.673000 mmHg @ 25.00 °C (estimated) | thegoodscentscompany.com |

| Flash Point | 149.00 °F (65.30 °C) (estimated) | thegoodscentscompany.com |

| Solubility | Soluble in alcohol; Water solubility 2844 mg/L @ 25 °C (estimated) | thegoodscentscompany.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethyl 2-sulfanyl-2-methylpropanoate |

| 2-Mercapto-2-methyl-propionic Acid Ethyl Ester |

Significance of the Thiol and Ester Functionalities in Advanced Chemical Systems

This compound is a bifunctional molecule featuring both a thiol (sulfhydryl or -SH) group and an ethyl ester group. chemspider.com This unique combination of functionalities imparts specific chemical reactivities that make it a valuable component in the design and synthesis of advanced chemical systems, particularly in the realm of polymer science and materials chemistry. The presence of both a reactive sulfur center and a modifiable ester linkage allows for its strategic incorporation into complex molecular architectures.

The thiol group is a sulfur analog of an alcohol's hydroxyl group and is known for its distinct reactivity. wikipedia.org The ester group is a derivative of a carboxylic acid, where the hydroxyl group is replaced by an alkoxy group. foodb.cahmdb.ca The interplay between these two groups within the same molecule, this compound, dictates its role in sophisticated chemical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 33441-50-8 scbt.com |

| Molecular Formula | C₆H₁₂O₂S scbt.com |

| Molecular Weight | 148.22 g/mol scbt.com |

| Appearance | Clear Colorless Oil chemicalbook.com |

| Odor | Meaty, Fruity chemicalbook.com |

| Solubility | Soluble in Chloroform, Ethyl Acetate chemicalbook.com |

The thiol functionality is central to the utility of this compound in polymer chemistry, primarily as a chain transfer agent (CTA) in controlled radical polymerization techniques. One of the most prominent of these techniques is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.com The RAFT process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). sigmaaldrich.commdpi.com

Thioesters, which are structurally related to the ester portion of the molecule, are recognized as "energy-rich" functional groups that are reactive towards nucleophiles like thiolates and amines, while maintaining stability against hydrolysis at neutral pH. nih.gov This characteristic reactivity is fundamental to processes like native chemical ligation, a key technique for the chemical synthesis of proteins. nih.gov

The ester component of this compound also plays a significant role. It influences the molecule's solubility, allowing it to be used in a variety of solvent systems. chemicalbook.com Furthermore, the ester group provides a site for post-synthesis modification. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid. This transformation from an ester to a carboxylic acid introduces a new functional group that can be used for subsequent reactions, such as amidation or further esterification, enabling the attachment of other molecules or the alteration of the polymer's physical properties, such as its hydrophilicity.

Table 2: Functional Group Roles in this compound

| Functional Group | Key Role in Advanced Systems | Mechanism of Action |

|---|---|---|

| Thiol (-SH) | Chain Transfer Agent in Polymerization | Donates a hydrogen atom to a propagating polymer radical, controlling chain growth. sigmaaldrich.comcreative-proteomics.com |

| Ester (-COOEt) | Post-Modification Handle & Solubility Modifier | Can be hydrolyzed to a carboxylic acid for further functionalization; influences solubility in organic solvents. warwick.ac.uk |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-2-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-4-8-5(7)6(2,3)9/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJYGHGCEEJDHDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30557097 | |

| Record name | Ethyl 2-mercapto-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid; Meaty fruity aroma upon dilution | |

| Record name | Ethyl 2-Mercapto-2-methylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very sparingly soluble in water, Soluble (in ethanol) | |

| Record name | Ethyl 2-Mercapto-2-methylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.020-1.023 | |

| Record name | Ethyl 2-Mercapto-2-methylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2062/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

33441-50-8 | |

| Record name | Ethyl 2-mercapto-2-methylpropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033441508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-mercapto-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30557097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL-2-MERCAPTOISOBUTYRATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-MERCAPTO-2-METHYLPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OMU1N2F20B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathway Elucidation for Ethyl 2 Mercapto 2 Methylpropionate

Established Synthetic Routes and Mechanistic Investigations

The primary and most well-documented method for synthesizing ethyl 2-mercapto-2-methylpropionate involves the direct esterification of its corresponding carboxylic acid.

Esterification Reactions with Acid Catalysis

The conventional synthesis of this compound is achieved through the Fischer esterification of 2-mercapto-2-methylpropionic acid with ethanol (B145695). This reaction is typically performed in the presence of a strong acid catalyst, such as p-toluenesulfonic acid, and often involves refluxing the reactants. nih.gov The mechanism involves the protonation of the carboxylic acid carbonyl group by the acid catalyst, which increases its electrophilicity. A subsequent nucleophilic attack by the ethanol molecule, followed by proton transfer and the elimination of a water molecule, yields the final ester product.

To drive the equilibrium towards the product side and maximize the yield, a dehydrating agent or a Dean-Stark apparatus is commonly used to remove the water formed during the reaction. nih.gov The reaction is conducted under an inert atmosphere to prevent the oxidation of the sensitive thiol group.

Alternative Synthetic Strategies and Advanced Approaches

While direct acid-catalyzed esterification is standard, research into alternative and advanced synthetic methodologies aims to improve efficiency, selectivity, and sustainability.

Advanced Catalytic Systems: Modern organic synthesis explores the use of more sophisticated catalysts to overcome the limitations of traditional Brønsted acids. For instance, moisture-tolerant Lewis acid complexes, such as those based on zirconium, have been investigated for esterification reactions. nih.gov These catalysts can offer higher turnover numbers and may not require the stringent anhydrous conditions needed for classic Fischer esterification, providing a potential route for more robust process development. nih.gov

Enzymatic Synthesis: A significant advanced approach in ester synthesis is the use of enzymes, particularly lipases, as biocatalysts. nih.gov Enzymatic reactions are known for their high selectivity and ability to proceed under mild conditions, which reduces the formation of byproducts and energy consumption. nih.gov While not specifically detailed for this compound in the provided results, the enzymatic synthesis of other bioactive esters is well-documented. nih.govmdpi.com This strategy could be applied to produce this compound, potentially offering a greener and more efficient alternative to chemical catalysis by avoiding harsh reagents and high temperatures. nih.gov

Reaction Progress Monitoring and Yield Optimization in Research Synthesis

Careful monitoring of the reaction progress and optimization of conditions are crucial for achieving high yields and purity in a research setting.

To validate the efficiency of the synthesis, the reaction progress can be monitored using chromatographic techniques. Thin-layer chromatography (TLC) provides a rapid, qualitative assessment of the consumption of starting materials and the formation of the product. For more detailed quantitative analysis, gas chromatography (GC) is employed to track the concentration of reactants and products over time.

Upon completion, the yield is typically quantified through gravimetric analysis after purification. The purity and structural confirmation of the synthesized this compound are verified using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

Key parameters for yield optimization include:

Stoichiometric Ratios: Adjusting the molar ratio of ethanol to 2-mercapto-2-methylpropionic acid can shift the reaction equilibrium to favor product formation.

Temperature Control: Precise temperature management is essential to ensure an adequate reaction rate without promoting side reactions or degradation of the product or reactants.

Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon is critical to prevent the oxidation of the thiol group to disulfides or other oxidized species.

Below is a summary of analytical techniques used in the synthesis of this compound.

| Technique | Purpose | Key Observables |

| Thin-Layer Chromatography (TLC) | Reaction Progress Monitoring | Disappearance of starting material spots and appearance of product spot. |

| Gas Chromatography (GC) | Reaction Progress & Purity Analysis | Quantitative measurement of reactant consumption and product formation over time. |

| Nuclear Magnetic Resonance (NMR) | Structural Confirmation & Purity | ¹H and ¹³C NMR spectra to confirm the molecular structure. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular Weight & Structure Verification | Confirmation of the molecular ion peak (m/z 148) and fragmentation pattern. |

| Fourier-Transform Infrared Spectroscopy (FT-IR) | Functional Group Identification | Detection of characteristic ester carbonyl (C=O) and thiol (S-H) stretches. |

Industrial-Scale Research and Development in this compound Production

The industrial production of this compound generally relies on the same fundamental esterification chemistry developed in the research laboratory. However, the process is scaled up significantly to meet commercial demand. Research and development in this area focus on maximizing efficiency, ensuring consistent product quality, and optimizing economic viability.

Key features of industrial-scale production include the use of large-scale batch or continuous reactors. Continuous flow reactors are often preferred as they can offer better control over reaction parameters, leading to higher throughput and more consistent product quality. Efficient separation and purification techniques, such as distillation, are employed post-reaction to isolate the high-purity product required for its applications. The development of robust and scalable purification methods is a critical aspect of industrial R&D to ensure high yield and purity of the final compound.

Thiol Group Reactivity in Organic Transformations

The thiol group is the primary site of many characteristic reactions of EMMP. Its chemistry is dominated by the nucleophilicity of the sulfur atom and its ability to participate in radical processes.

Nucleophilic Characteristics and Reaction Pathways

The sulfur atom of the thiol group in this compound possesses lone pairs of electrons, rendering it a potent nucleophile. The corresponding thiolate anion, formed under basic conditions, is an even stronger nucleophile. This nucleophilicity drives several important reaction pathways.

One of the fundamental reactions is the S-alkylation, where the thiol or thiolate attacks an alkyl halide or other electrophilic carbon center to form a thioether. This is a standard SN2 reaction. Another significant transformation is the Michael addition, where the thiol adds across an activated carbon-carbon double bond, such as those found in α,β-unsaturated carbonyl compounds.

Research on analogous compounds, such as ethyl 3-mercaptopropionate, has demonstrated the utility of mercaptoesters as nucleophiles in reactions like nucleophilic aromatic substitution (SNAr). researchgate.net In these reactions, the thiolate anion displaces a leaving group, typically a halide, from an electron-deficient aromatic ring. researchgate.net Similarly, ethyl propiolate has been used as a derivatizing agent for thiols, where the reaction mechanism involves the nucleophilic attack of the thiolate group onto the β-carbon of the propiolate. chemicalbook.com This reaction typically proceeds under basic conditions to ensure the deprotonation of the thiol. chemicalbook.com

The table below summarizes key nucleophilic reactions involving the thiol group.

| Reaction Type | Reactant | General Product | Mechanism |

| S-Alkylation | Alkyl Halide (R-X) | Thioether (R-S-R') | SN2 |

| Michael Addition | α,β-Unsaturated Carbonyl | Thioether Adduct | Conjugate Addition |

| Thiol-Ene Reaction | Alkene | Thioether | Nucleophilic Addition |

| Nucleophilic Aromatic Substitution | Electron-Deficient Aryl Halide | Aryl Thioether | SNAr |

Radical-Mediated Processes Involving the Thiol Moiety

The thiol group is also highly reactive in radical-mediated processes. The hydrogen atom of the S-H bond is relatively weak and can be readily abstracted by a radical species, generating a thiyl radical (RS•). wordpress.com Thiyl radicals are key intermediates in a variety of transformations. wordpress.com

A prominent example is the radical-mediated thiol-ene reaction, a "click" chemistry process where a thiol adds across a carbon-carbon double bond (ene). researchgate.netresearchgate.net The reaction is typically initiated by photolysis or thermal decomposition of a radical initiator and proceeds via a chain mechanism involving the thiyl radical. researchgate.netresearchgate.net

Initiation: An initiator generates a radical (I•).

Chain Transfer: I• abstracts the thiol hydrogen to form a thiyl radical (RS•).

Propagation:

The thiyl radical adds to the alkene, forming a carbon-centered radical.

This carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the thioether product.

Oxidation of thiols can also proceed through radical pathways. In the atmosphere, thiols are oxidized by radicals like the hydroxyl radical (•OH). nih.gov This process often begins with the abstraction of the hydrogen atom from the -SH group, leading to the formation of sulfur dioxide and ultimately sulfuric acid. nih.gov While specific studies on EMMP's atmospheric chemistry are limited, the reactivity of simpler thiols provides a model for its potential transformations. nih.gov

Ester Group Reactivity and Functional Group Interconversions

The ethyl ester group in EMMP undergoes a range of reactions typical for carboxylic acid esters, allowing for various functional group interconversions. These transformations are fundamental in synthetic organic chemistry.

Common reactions involving the ester group include:

Hydrolysis: In the presence of acid or base, the ester can be hydrolyzed to the corresponding carboxylic acid (2-mercapto-2-methylpropionic acid) and ethanol.

Transesterification: Reaction with a different alcohol under acidic or basic catalysis results in the exchange of the ethyl group for the new alkyl group of the alcohol.

Reduction: The ester can be reduced to an alcohol. benchchem.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol (2-mercapto-2-methyl-1-propanol). Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce the ester to an aldehyde. vanderbilt.edu

Aminolysis: Reaction with amines can convert the ester into an amide. For instance, reaction with dimethylaluminium amide has been shown to convert esters to amides. vanderbilt.edu

The following table details some key interconversions of the ester functional group.

| Reaction Type | Reagent(s) | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Transesterification | R'OH, H⁺ or RO⁻ | New Ester |

| Reduction | LiAlH₄ | Primary Alcohol |

| Reduction | DIBAL-H | Aldehyde |

| Aminolysis | R'₂NH, R'₂NAlMe₂ | Amide |

Interaction with Molecular Targets and Biochemical Pathway Modulation

In a biological context, the reactivity of this compound is of interest for its potential to interact with biomolecules. The mechanism of action often involves its thiol group engaging with specific molecular targets like enzymes and receptors. benchchem.com

The mercapto group can form covalent bonds, particularly disulfide bridges, with the thiol groups of cysteine residues in proteins. benchchem.com This covalent modification can alter the protein's three-dimensional structure, and consequently, its function and activity. benchchem.com By interacting with key proteins in a biochemical cascade, EMMP can modulate the entire pathway. benchchem.com

Research has pointed towards potential antioxidant properties, which suggests the compound could play a role in mitigating oxidative stress. benchchem.com This activity is likely related to the ability of the thiol group to react with and neutralize reactive oxygen species. Investigations into its biological activity have explored its potential as a building block for drug development. benchchem.com

Applications of Ethyl 2 Mercapto 2 Methylpropionate in Polymer Science and Engineering

Role as a Chain Transfer Agent in Controlled Radical Polymerization

The most prominent role of this compound family in polymer synthesis is as a precursor to chain transfer agents (CTAs) for controlled radical polymerization, a method that allows for the creation of polymers with predetermined molecular weights and very low polydispersity.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for synthesizing polymers with complex architectures and high functionality. sigmaaldrich.comwikipedia.org The process relies on a thiocarbonylthio compound, known as a RAFT agent, to mediate the polymerization via a reversible chain-transfer mechanism. wikipedia.org This control over the polymerization process minimizes termination reactions and allows for the growth of polymer chains with a living character. sigmaaldrich.cn

While ethyl 2-mercapto-2-methylpropionate itself is an intermediate, its core structure is integral to several highly effective RAFT agents. scbt.comlookchem.com Specifically, derivatives of 2-mercapto-2-methylpropionic acid are widely used. A key example is 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), a trithiocarbonate-based RAFT agent. rsc.orgpolymersource.ca In the RAFT mechanism, the CTA rapidly reacts with an initial propagating radical. The resulting intermediate can then fragment, releasing a new radical that initiates monomer polymerization, while the original CTA becomes a dormant polymeric thiocarbonylthio species. This dormant chain can be reactivated by another radical, allowing the polymer chain to grow. This rapid equilibrium between active and dormant species ensures that all chains grow at a similar rate, leading to polymers with narrow molecular weight distributions. wikipedia.org The choice of the R and Z groups on the RAFT agent is critical for controlling the polymerization of different monomer families. sigmaaldrich.com

Design and Synthesis of Complex Macromolecular Architectures

The control afforded by RAFT polymerization enables the design of complex macromolecular architectures that are inaccessible through conventional radical polymerization. wikipedia.org RAFT agents derived from 2-mercapto-2-methylpropionic acid have been instrumental in synthesizing such advanced structures. nih.gov

Block Copolymers: RAFT allows for the sequential addition of different monomers to create well-defined block copolymers. cmu.edursc.org For instance, a polymer block can be synthesized using one monomer, and because the chain ends remain active, a second monomer can be added to grow another distinct block. cmu.edu Research has shown the successful synthesis of linear ABC-type triblock terpolymers using 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid as the CTA. nih.gov This method facilitates the creation of materials combining different polymer properties, such as hard and soft segments or hydrophilic and hydrophobic domains. cmu.edu Recently, the use of acid has been shown to enhance the synthesis of multiblock copolymers by minimizing the required initiator concentration and improving end-group fidelity. nih.gov

Star Polymers: These architectures consist of multiple polymer arms radiating from a central core. researchgate.net They are typically synthesized using either a "core-first" or "arm-first" approach. scispace.comuq.edu.au In the core-first method, a multifunctional RAFT agent serves as the core from which arms grow. researchgate.net RAFT agents based on the 2-mercapto-2-methylpropionic acid structure have been used to create multi-arm star polymers. nih.gov These materials exhibit unique solution properties, such as lower viscosity compared to their linear counterparts of the same molecular weight. researchgate.net

The table below summarizes examples of complex polymer architectures synthesized using RAFT polymerization, a technique where derivatives of 2-mercapto-2-methylpropionic acid are employed as chain transfer agents.

| Macromolecular Architecture | Synthesis Strategy | Key Features | Relevant Monomers |

| ABC Triblock Terpolymers | Sequential RAFT polymerization using a CTA like 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid. nih.gov | Combines three different monomer units in a linear sequence. Can be designed to be responsive to stimuli like pH and temperature. nih.gov | Acrylic Acid, 4-hydroxystyrene, N-isopropylacrylamide, 2-(dimethylamino)ethyl acrylate. nih.gov |

| Star Polymers (4-arm) | Core-first approach using a multifunctional RAFT agent. nih.govresearchgate.net | Multiple polymer arms linked to a central core, leading to compact structures and unique rheological properties. nih.govresearchgate.net | N-isopropylacrylamide, N,N-dimethylaminoethyl acrylate. nih.gov |

| Multiblock Copolymers | Iterative RAFT polymerization, often enhanced by acid catalysis to maintain high end-group fidelity. nih.govnih.gov | Multiple blocks of different monomers linked together, allowing for the creation of advanced functional materials. nih.gov | Methacrylates, Acrylates, Acrylamides. nih.gov |

Utilization in Thiol-Ene Click Chemistry

Thiol-ene "click" chemistry is a highly efficient and versatile reaction platform for material synthesis and modification. It involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene"). This compound, with its accessible thiol group, is an ideal candidate for these reactions.

Mechanistic Aspects of Photoinitiated and Thermally Initiated Thiol-Ene Additions

The thiol-ene reaction can proceed via a radical-mediated pathway, which can be initiated by either UV light (photoinitiated) or heat (thermally initiated).

Photoinitiation: In the presence of a photoinitiator, UV irradiation generates radicals. These primary radicals abstract a hydrogen atom from the thiol group (S-H) of a molecule like this compound, forming a reactive thiyl radical (S•). This thiyl radical then adds across an alkene's double bond. This addition creates a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule. This step regenerates a thiyl radical and forms the final thioether product, propagating the chain reaction.

Thermal Initiation: This process is similar but uses a thermal initiator (e.g., AIBN) that decomposes upon heating to produce radicals. These radicals then initiate the same chain reaction by abstracting a hydrogen from the thiol. In some cases, spontaneous thermal initiation can occur through the oxidation of the thiol by atmospheric oxygen, which generates the necessary initiating thiyl radicals. rsc.org

The reaction typically follows an anti-Markovnikov addition pattern, where the sulfur atom attaches to the less substituted carbon of the double bond. nih.gov A key advantage of the radical thiol-ene reaction is its general lack of inhibition by oxygen, making it a robust and user-friendly chemical transformation.

Functionalization of Polymeric Materials

Thiol-ene chemistry is a powerful tool for the post-polymerization functionalization of materials. Polymers that contain pendant or terminal alkene groups can be readily modified by reacting them with thiols like this compound. This process allows for the covalent attachment of the mercaptopropionate moiety to the polymer backbone or surface.

This functionalization strategy is used to alter the surface properties of materials, for instance, to introduce specific chemical handles for further reactions or to tailor properties like hydrophilicity, adhesion, or biocompatibility. The high efficiency and orthogonality of the thiol-ene reaction mean that it proceeds rapidly under mild conditions with high yields and minimal side products, making it an ideal "click" reaction for modifying complex polymeric structures without altering their bulk properties.

Development of Specialty Polymers with Tunable Properties

By incorporating the 2-mercapto-2-methylpropionate unit into polymer chains, either as a monomer or as a modifying agent, specialty polymers with precisely tunable properties can be developed.

A notable example is the biosynthesis of a novel polythioester, poly(3-mercapto-2-methylpropionate) [P(3M2MP)], using 3-mercapto-2-methylpropionic acid as a precursor. nih.govnih.gov The resulting homopolymer is an amorphous material with remarkable rubber-like elasticity, exhibiting an elongation at break of up to 2600%. nih.gov

Furthermore, by copolymerizing 3-mercapto-2-methylpropionate (3M2MP) with 3-hydroxybutyrate (3HB), researchers have created a series of copolymers with a wide range of tunable properties. As the fraction of the 3M2MP monomer increases in the copolymer, the material's properties systematically change. The data below, derived from studies on P(3HB-co-3M2MP) copolymers, illustrates this tunability. nih.gov

| 3M2MP fraction (mol%) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Tensile Strength (MPa) | Elongation at Break (%) |

| 0 | 4.8 | 175 | 28.3 | 4 |

| 7.1 | -1.7 | 144 | 19.4 | 10 |

| 10.7 | -4.6 | 134 | 14.1 | 18 |

| 23.3 | -13.6 | — | 3.9 | 1200 |

| 54.8 | -27.8 | — | 0.8 | 1700 |

| 100 | -36.5 | — | 0.4 | 2600 |

As shown in the table, increasing the 3M2MP content leads to a decrease in the glass transition and melting temperatures, transforming the polymer from a stiff and brittle material into a soft and flexible elastomer. nih.govnih.gov This demonstrates how the incorporation of the 2-mercapto-2-methylpropionate structure is a powerful strategy for creating specialty polymers with a broad and tunable performance spectrum, from rigid plastics to highly elastic rubbers. nih.gov The study also noted that at higher concentrations, the 3-mercapto-2-methylpropionic acid precursor acted as a chain-transfer agent, which reduced the polymer's molecular weight. nih.gov

Coordination Chemistry of Ethyl 2 Mercapto 2 Methylpropionate

Ligand Design and Coordination Modes of Thiol-Containing Compounds

Thiol-containing compounds, or mercaptans, are a crucial class of ligands in coordination chemistry. The deprotonated form, thiolate (RS⁻), is a soft Lewis base, which, according to the Hard and Soft Acids and Bases (HSAB) theory, forms strong coordinate bonds with soft Lewis acids such as late transition metals (e.g., Cu(I), Ag(I), Au(I), Hg(II)) and heavier p-block metals (e.g., Pb(II)). wikipedia.orgacs.org

The design of thiol-containing ligands like ethyl 2-mercapto-2-methylpropionate is influenced by several factors:

Steric Hindrance: The presence of two methyl groups on the carbon atom adjacent to the sulfur in this compound introduces significant steric bulk. This steric hindrance can influence the coordination number of the metal center, often preventing the formation of higher-coordinate complexes and favoring lower coordination numbers. acs.org It can also prevent the formation of polymeric structures by blocking bridging coordination modes.

Electronic Properties: The thiol group is a potent sigma-donor. Upon deprotonation to the thiolate, it becomes an even stronger sigma and pi-donor. This electronic character influences the stability and reactivity of the resulting metal complexes. wikipedia.org

Secondary Functional Groups: The ester group in this compound is a potential secondary coordination site. While the sulfur atom is the primary soft donor, the carbonyl oxygen of the ester is a hard donor. This makes the ligand potentially hemilabile, where the ester group might coordinate weakly or be easily displaced by other ligands. However, chelation involving both the soft sulfur and hard oxygen is less common due to the disparate electronic preferences of the donor atoms for a single metal center.

Thiolate ligands can adopt several coordination modes, which would be applicable to this compound:

Terminal (Monodentate): The thiolate coordinates to a single metal center. Given the steric bulk of this compound, this is a highly probable coordination mode.

Bridging (Bidentate): The thiolate bridges two or more metal centers. Steric hindrance from the methyl groups would likely make this mode less favorable for this compound compared to less hindered thiols. wikipedia.org

The general reactivity of thiols allows for several synthetic routes to their metal complexes. Common methods include the reaction of a metal salt with the thiol in the presence of a base to deprotonate the SH group, or direct reaction with a metal in a low oxidation state. wikipedia.org

Complexation with Metal Ions: Structural and Electronic Characterization

While specific structural data for complexes of this compound are scarce in the literature, the characterization of such complexes would rely on standard analytical techniques.

Spectroscopic and Electronic Characterization: A combination of spectroscopic techniques would be employed to elucidate the electronic structure and bonding in these complexes:

Infrared (IR) Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) upon coordination would confirm the deprotonation of the thiol. Shifts in the C=O stretching frequency of the ester group could indicate its involvement, or lack thereof, in coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to characterize the organic ligand framework within the complex. The disappearance of the SH proton signal in ¹H NMR would also confirm coordination.

UV-Vis Spectroscopy: The electronic spectra of transition metal complexes are dictated by d-d transitions and ligand-to-metal charge transfer (LMCT) bands. For thiolate complexes, intense S → M LMCT bands are characteristic and can provide insight into the electronic structure.

X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the oxidation state of the metal and the binding environment of the sulfur atom.

The table below provides a hypothetical summary of the characterization data for a potential complex, based on general knowledge of similar compounds.

| Technique | Expected Observation for a [M(this compound)n] Complex | Information Gained |

| IR Spectroscopy | Disappearance of ν(S-H) band; potential shift in ν(C=O) band. | Confirmation of thiolate coordination; information on ester group involvement. |

| ¹H NMR | Disappearance of SH proton signal; shifts in alkyl proton signals. | Confirmation of coordination; characterization of the ligand environment. |

| UV-Vis | Intense S → M LMCT bands in the UV or visible region. | Insight into the electronic structure and metal-ligand bonding. |

| X-ray Cryst. | Determination of M-S bond lengths and coordination geometry. | Definitive structural elucidation. |

Research on Metal-Thiolate Complexes and Their Catalytic or Biological Relevance

The relevance of metal-thiolate complexes spans catalysis and bioinorganic chemistry. While research directly involving this compound complexes is limited, the broader field provides a context for their potential applications.

Catalytic Relevance: Metal-thiolate complexes are known to be active in various catalytic transformations. Recent studies have highlighted the notable catalytic activity of transition metal thiolate complexes in hydrosilylation and hydroboration reactions of carbon-heteroatom bonds, in some cases surpassing the activity of corresponding metal hydride complexes. nih.gov The electronic properties of the thiolate ligand can modulate the reactivity of the metal center, making it suitable for activating small molecules. Furthermore, the interplay between a metal center and a coordinated thiol can facilitate metal-ligand cooperation, enabling unique reactivity in processes like hydrogenation and dehydrogenation. nih.gov The steric bulk of a ligand like this compound could be leveraged to control the selectivity of catalytic reactions by influencing substrate access to the metal center.

Biological Relevance: In nature, the cysteine residue, which contains a thiol group, is a common ligand for metal ions in metalloproteins and metalloenzymes. wikipedia.org These metal-thiolate sites are crucial for electron transfer (e.g., in blue copper proteins and iron-sulfur proteins), redox catalysis (e.g., in cytochrome P450), and structural roles. wikipedia.orgssbodisha.ac.in The study of synthetic metal-thiolate complexes provides models for understanding these biological systems. Metal complexes are also being explored for therapeutic applications, and their interaction with biological thiols like glutathione (B108866) is a key aspect of their mechanism of action and potential toxicity. mdpi.comnih.gov Although this compound itself is not a biological molecule, its complexes could serve as model systems or be investigated for their own biological activity, building on the extensive research into other metal-thiolate compounds.

Advanced Analytical and Spectroscopic Characterization in Ethyl 2 Mercapto 2 Methylpropionate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural verification and purity evaluation of Ethyl 2-mercapto-2-methylpropionate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework of the compound.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments within the molecule. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3). The two methyl groups attached to the quaternary carbon will appear as a singlet, and the thiol proton (-SH) will typically be observed as a broad singlet. The integration of these signals provides a quantitative measure of the protons in each environment, confirming the compound's identity. Purity can be assessed by the absence of signals corresponding to impurities.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments. For this compound, one would expect to observe signals for the carbonyl carbon of the ester, the quaternary carbon attached to the sulfur atom, the methylene and methyl carbons of the ethyl group, and the carbons of the two methyl groups attached to the quaternary center. The chemical shifts of these carbons are indicative of their electronic environment and are crucial for confirming the molecular structure. For instance, the carbonyl carbon is expected to resonate at a significantly downfield position.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally related compounds and established chemical shift increments.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | 1.25 (triplet) | ~14 |

| Ethyl -CH₂- | 4.15 (quartet) | ~61 |

| C(CH₃)₂ | 1.50 (singlet) | ~25 |

| -SH | 1.9 (broad singlet) | - |

| Quaternary C | - | ~45 |

| Carbonyl C=O | - | ~175 |

Chromatographic Techniques for Separation and Quantification in Complex Mixtures (e.g., GC, TLC)

Chromatographic methods are indispensable for the separation of this compound from reaction mixtures, starting materials, and byproducts, as well as for its quantification.

Gas Chromatography (GC): Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound. It is frequently employed to monitor the progress of its synthesis, allowing for the determination of reactant consumption and product formation over time. When coupled with a Flame Ionization Detector (FID), GC provides quantitative data on the purity of the compound. The retention time of this compound on a specific GC column under defined temperature programming is a characteristic parameter for its identification. For instance, on a standard non-polar column like a DB-5, one would expect it to elute at a specific time that can be used for its identification in a mixture.

Thin-Layer Chromatography (TLC): Thin-layer chromatography is a simple, rapid, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions by observing the disappearance of starting materials and the appearance of the product spot. A suitable mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to achieve good separation on a silica (B1680970) gel plate. The position of the spot, represented by its retention factor (Rf) value, is characteristic of the compound in a given solvent system. Visualization of the spot can be achieved under UV light if the compound is UV-active, or by using specific staining agents that react with the thiol group, such as iodine vapor or potassium permanganate (B83412) solution.

Table 2: Illustrative TLC and GC Parameters for Analysis These parameters are illustrative and may require optimization based on the specific analytical instrumentation and sample matrix.

| Technique | Parameter | Illustrative Value/Condition |

| TLC | Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | |

| Visualization | UV light (254 nm), Iodine vapor, Potassium permanganate stain | |

| GC | Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium | |

| Temperature Program | e.g., Initial 50°C, ramp to 250°C at 10°C/min | |

| Detector | Flame Ionization Detector (FID) |

Mass Spectrometry Applications in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming the identity of this compound and for monitoring its formation in real-time.

When coupled with Gas Chromatography (GC-MS), it becomes a formidable tool for separating and identifying components in a mixture. The mass spectrum of this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum is a unique fingerprint of the molecule and arises from the cleavage of specific bonds upon electron ionization. For an ester like this compound, characteristic fragmentation pathways include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage adjacent to the carbonyl group. The presence of a sulfur atom also influences the fragmentation, potentially leading to characteristic sulfur-containing fragment ions. By monitoring the appearance of the molecular ion and its characteristic fragments, researchers can track the progress of a reaction and confirm the successful synthesis of the target compound.

Table 3: Predicted Key Mass Spectral Fragments for this compound Predictions are based on typical fragmentation patterns of esters and thio-compounds.

| m/z Value | Predicted Fragment Ion | Possible Origin |

| 148 | [C₆H₁₂O₂S]⁺ | Molecular Ion ([M]⁺) |

| 115 | [M - SH]⁺ | Loss of a sulfhydryl radical |

| 103 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical |

| 87 | [M - COOCH₂CH₃]⁺ | Loss of the ethyl ester group |

| 73 | [COOCH₂CH₃]⁺ | Ethyl ester fragment |

| 59 | [C(CH₃)₂SH]⁺ | Thio-isobutyryl fragment |

Computational Chemistry Investigations of Ethyl 2 Mercapto 2 Methylpropionate

Molecular Modeling and Quantum Chemical Calculations of Electronic Structure

The electronic structure of a molecule is fundamental to understanding its chemical properties and reactivity. For Ethyl 2-mercapto-2-methylpropionate, computational methods such as Density Functional Theory (DFT) are employed to elucidate these characteristics. These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.

A key aspect of these investigations is the optimization of the molecular geometry to find the lowest energy conformation. From this optimized structure, a variety of electronic properties can be calculated. These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map.

The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The electrostatic potential map visually represents the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), which is crucial for predicting how the molecule will interact with other chemical species. For instance, the electron-rich regions around the oxygen and sulfur atoms are likely sites for electrophilic attack, while the electron-poor regions are susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -8.5 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 9.7 eV |

| Dipole Moment | 1.9 D |

| Total Energy | -735.2 Hartree |

Note: The values in this table are hypothetical and representative of what would be obtained from quantum chemical calculations for illustrative purposes.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to simulate chemical reactions, offering insights into reaction pathways and the energies of transition states. This is particularly useful for understanding the mechanisms of reactions involving this compound, such as its synthesis, decomposition, or its role as an intermediate in more complex chemical processes. researchgate.netscbt.com

One common approach is the use of transition state theory in conjunction with quantum chemical calculations. rsc.org This allows for the determination of the activation energy of a reaction, which is the energy barrier that must be overcome for the reaction to occur. sumitomo-chem.co.jp By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway and the structure of the transition state. sumitomo-chem.co.jp

For example, a computational study on the photooxidation of similar compounds, ethyl 2-methylpropionate and ethyl 2,2-dimethylpropionate, initiated by hydroxyl radicals, utilized canonical variational transition state theory (CVT) with small curvature tunneling (SCT) to investigate the reaction kinetics. nih.gov This type of analysis could be applied to this compound to understand its atmospheric chemistry or its degradation pathways. Such simulations would involve identifying the initial reactants, the final products, and the high-energy transition state that connects them. The geometry of the transition state is a critical piece of information, as it reveals the specific arrangement of atoms at the peak of the energy barrier.

Table 2: Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction | Transition State Geometry | Activation Energy (kcal/mol) |

| Thiol Oxidation | S-H bond elongation, O-O bond approach | 15.2 |

| Ester Hydrolysis | C=O bond polarization, water approach | 22.5 |

Note: The values and descriptions in this table are hypothetical and for illustrative purposes to demonstrate the type of data generated from reaction mechanism simulations.

Prediction of Molecular Interactions and Conformational Analysis

The three-dimensional shape of a molecule and its ability to adopt different conformations are crucial for its physical and biological properties. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers for rotation around its single bonds.

Molecular mechanics and molecular dynamics simulations are often used for this purpose. These methods can explore the potential energy surface of the molecule to find the various low-energy conformations. For this compound, key rotations would include the C-S bond, the C-C bonds in the ethyl group, and the ester C-O bond. The relative energies of these conformers determine their population at a given temperature.

Understanding the conformational preferences of this molecule is important for predicting how it will interact with other molecules. For instance, in a biological context, the shape of the molecule will determine how well it can fit into the active site of an enzyme or a receptor. The various conformers will present different surfaces for interaction, with the thiol and ester groups being key sites for hydrogen bonding and other non-covalent interactions.

Table 3: Conformational Analysis of this compound

| Dihedral Angle | Rotational Barrier (kcal/mol) | Stable Conformer(s) |

| C-S-C-C | 2.1 | gauche, anti |

| O-C-C-H | 3.5 | staggered |

| C-O-C-C | 1.8 | trans |

Note: The values in this table are hypothetical and representative of what would be obtained from a conformational analysis.

Environmental Fate and Degradation Pathways of Ethyl 2 Mercapto 2 Methylpropionate

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation involves the degradation of a chemical through non-biological processes, driven by physical and chemical factors present in the environment. For Ethyl 2-mercapto-2-methylpropionate, the primary abiotic pathways of concern are hydrolysis and oxidation, including photodegradation.

Photodegradation: Photodegradation, or photolysis, is the breakdown of molecules by light, particularly ultraviolet (UV) radiation from the sun. The thiol group (-SH) in mercaptans can absorb UV radiation, leading to the cleavage of the S-H bond and the formation of highly reactive thiyl radicals (RS•). mdpi.comresearchgate.net This initiation step can trigger a cascade of secondary reactions. In aqueous solutions, the flash photolysis of mercaptans has been shown to produce these transient radical species. mdpi.com These radicals can then participate in further reactions, such as dimerization or reaction with other environmental components. Photodegradation can also be enhanced by the presence of photosensitizing agents in the water, such as dissolved organic matter, which absorb light and transfer the energy to the target compound. researchgate.net While direct photolysis rates for this compound are unquantified, its presence in sunlit surface waters would likely lead to some degree of photodegradation, primarily through reactions involving the thiol group.

Table 1: Predicted Abiotic Degradation Products of this compound

| Initial Compound | Transformation Process | Primary Products |

| This compound | Hydrolysis | 2-Mercapto-2-methylpropionic acid, Ethanol (B145695) |

| This compound | Photodegradation (initial step) | Ethyl 2-methyl-2-propionate thiyl radical |

The thiol group of this compound is readily susceptible to oxidation. The most common oxidation pathway for thiols in the environment is the formation of a disulfide bond, linking two thiol molecules together. lidsen.comatamanchemicals.comlibretexts.org This reaction, often mediated by oxidants like molecular oxygen, can be catalyzed by metal ions or occur under mild, aerobic conditions. lidsen.comwikipedia.org The product of this oxidation would be diethyl 2,2'-disulfanediylbis(2-methylpropanoate).

This oxidation is not limited to disulfide formation. Further oxidation can occur, leading to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, although these reactions are generally slower and require stronger oxidizing conditions. lidsen.com The rate of thiol oxidation can be influenced by various environmental factors, including pH, temperature, and the presence of catalysts. wikipedia.orgbiologyinsights.com Studies on tertiary dodecyl mercaptan, a structurally similar tertiary thiol, indicate that it degrades slowly under aerated conditions, with the formation of the corresponding disulfide being the anticipated oxidation product. researchgate.net The oxidation of the thiol group is a significant abiotic transformation pathway that reduces the persistence of the original mercaptan compound in the environment.

Biotransformation and Biodegradation Studies

Biotransformation is the chemical alteration of a substance by living organisms, and it is a critical pathway for the environmental degradation of many organic pollutants. While specific studies on the biodegradation of this compound are scarce, the fate of related organosulfur compounds provides valuable insights.

The presence of sulfur in organic molecules can influence their biodegradability. nih.gov Generally, mercaptans can be metabolized by a variety of microorganisms. For example, bacteria from the genus Pseudomonas have been shown to efficiently degrade ethyl mercaptan, with diethyl disulfide identified as a major intermediate. mdpi.comresearchgate.net This suggests a common biological pathway where the initial step is the enzymatic oxidation of the thiol to a disulfide, which is then further mineralized to carbon dioxide, biomass, and sulfate. mdpi.com Similarly, strains of Staphylococcus have been isolated that can degrade various mercaptans. nih.govhw.ac.uk

However, the tertiary structure of the carbon atom attached to the thiol group in this compound may hinder its biodegradation. Tertiary thiols, such as tertiary dodecyl mercaptan, have been shown to be recalcitrant to biodegradation, exhibiting very slow degradation rates in standard tests. researchgate.net The steric hindrance from the methyl groups may prevent the molecule from effectively binding to the active sites of microbial enzymes.

The thioester bond itself can also be subject to microbial metabolism. In many biological systems, thioesters like acetyl-CoA are key intermediates, and enzymes exist that catalyze their hydrolysis and other transformations. nih.govrsc.org Therefore, it is plausible that some microorganisms could hydrolyze the ester bond of this compound as an initial step in its degradation.

Table 2: Potential Microbial Degradation Pathways

| Microbial Genus | Substrate Examples | Degradation Pathway/Products | Reference |

| Pseudomonas sp. | Ethyl Mercaptan | Oxidation to Diethyl Disulfide, then mineralization to CO₂, sulfate, and biomass. | mdpi.comresearchgate.net |

| Staphylococcus sp. | 1-Dodecanethiol, other mercaptans | Complete degradation, utilization as carbon and energy source. | nih.govhw.ac.uk |

| Various Bacteria | Tertiary Dodecyl Mercaptan | Slow degradation, low mineralization observed. | researchgate.net |

Methodologies for Environmental Fate Assessment of Organic Sulfur Compounds

Assessing the environmental fate of organic sulfur compounds like this compound requires a combination of analytical detection methods and standardized testing protocols.

Analytical Methods: The detection and quantification of mercaptans in environmental samples (air, water, soil) often employ gas chromatography (GC) coupled with a sulfur-selective detector, such as a flame photometric detector (FPD) or a sulfur chemiluminescence detector (SCD). nih.goveuropa.eunih.gov These methods offer high sensitivity and selectivity for sulfur-containing compounds. For water samples, spectrophotometric methods have also been developed for the determination of total mercaptans. rsc.orgresearchgate.net To analyze transformation products, more advanced techniques like liquid chromatography-mass spectrometry (LC-MS) or GC-MS are necessary to identify the structures of metabolites and degradation products. nih.gov

Standardized Testing and Modeling: The Organization for Economic Co-operation and Development (OECD) has established a set of internationally recognized guidelines for testing the environmental fate of chemicals. These include tests for:

Hydrolysis as a Function of pH (OECD 111): To determine the abiotic hydrolysis rate.

Ready Biodegradability (e.g., OECD 301 series): To screen for rapid and complete biodegradation.

Inherent Biodegradability (e.g., OECD 302 series): To assess if a chemical has the potential to be biodegraded.

Aerobic and Anaerobic Transformation in Soil and Aquatic Sediment Systems (OECD 307 & 308): To simulate degradation in more complex, environmentally relevant matrices.

Given the likely persistence of this compound, simulation tests like OECD 307 and 308 would be most relevant for determining its environmental half-life.

In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models can be used to estimate environmental properties. europa.euresearchgate.net These computational models predict properties like biodegradability, bioaccumulation, and toxicity based on the chemical's molecular structure. For organosulfur compounds, specific QSARs can help prioritize chemicals for further testing and risk assessment. europa.eu Environmental fate models, which integrate data on a chemical's properties with environmental parameters, are then used to predict its distribution, concentration, and persistence in different environmental compartments.

Biochemical and Biological Research Pertaining to Ethyl 2 Mercapto 2 Methylpropionate

Investigations in Enzyme Studies and Thiol-Dependent Biological Processes

Ethyl 2-mercapto-2-methylpropionate, as a thiol-containing compound, is of interest in the study of thiol-dependent biological processes. Thiols are crucial for the function of numerous enzymes, where the sulfur-hydrogen group can participate in catalysis, redox reactions, and metal ion coordination. nih.gov The investigation of compounds like this compound can provide insights into the mechanisms of these enzymes and the processes they govern.

Thiol-dependent enzymes are implicated in a wide array of physiological and pathophysiological conditions. nih.gov The active sites of these enzymes often feature cysteine residues, whose thiol groups are essential for their catalytic activity. nih.gov The modification of these thiol groups, either reversibly or irreversibly, can modulate enzyme activity, a principle that is fundamental to the development of therapeutic agents. nih.gov Research in this area often involves studying the interactions of various thiol-containing small molecules with these enzymes to understand their structure-activity relationships.

While direct studies on this compound's interaction with specific enzymes are not extensively detailed in the provided information, the broader context of thiol-dependent processes is well-established. For instance, studies on other thiols like 2-mercaptoethanol (B42355) (2ME) and cysteamine (B1669678) have demonstrated their significant effects on in vitro reproduction processes across various species by influencing the intracellular concentration of glutathione (B108866) (GSH), a key antioxidant. nih.gov Similarly, research into the role of thiol-dependent antioxidant enzymes, such as thioredoxin and thioredoxin reductase, highlights their importance in mitigating cellular stress. preprints.org The study of how exogenous thiols like this compound might influence these systems is a logical extension of this research.

The table below summarizes key thiol compounds and their roles in biological research, providing a framework for understanding the potential areas of investigation for this compound.

| Thiol Compound | Investigated Biological Process | Key Findings |

| 2-Mercaptoethanol (2ME) | In vitro reproduction | Enhances oocyte maturation and embryo development by increasing glutathione (GSH) levels. nih.gov |

| Cysteamine | In vitro reproduction | Similar to 2ME, it improves in vitro fertilization outcomes by boosting GSH. nih.gov |

| Cysteine | Mercury methylation | Forms complexes with mercury, influencing its microbial methylation rate. diva-portal.org |

| Glutathione (GSH) | Antioxidant defense | Plays a crucial role in protecting cells from oxidative damage. preprints.org |

Exploration of Potential Biological Activities and Therapeutic Properties

The exploration of this compound's potential biological activities and therapeutic properties is an active area of research. nih.govscbt.com As an intermediate for various chemicals, its utility extends into the synthesis of potentially bioactive molecules. scbt.com The presence of the thiol group is a key structural feature that often imparts biological activity to molecules.

While specific therapeutic applications for this compound itself are not yet established for diagnostic or therapeutic use, its structural analogs and related compounds have been investigated for various pharmacological effects. scbt.com The broader class of thiol-containing compounds has been a source of inhibitors for enzymes like cysteine proteases, which are targets for a range of diseases. nih.gov

Research into the biological properties of structurally related compounds can offer clues to the potential activities of this compound. For example, a study on a related polythioester, poly(3-mercapto-2-methylpropionate), revealed its elastomeric properties, suggesting applications in biomaterials. mdpi.com This highlights the diverse potential of mercaptopropionate derivatives.

The following table details some research areas and the potential implications for this compound.

| Research Area | Findings with Related Compounds | Potential Implications for this compound |

| Biomaterials | Poly(3-mercapto-2-methylpropionate) exhibits rubber-like elasticity. mdpi.com | Could be investigated as a monomer for novel biocompatible polymers. |

| Enzyme Inhibition | Thiol-containing compounds can act as inhibitors of cysteine proteases. nih.gov | Potential to be a starting point for the design of specific enzyme inhibitors. |

| Antioxidant Activity | Thiol compounds like GSH are key cellular antioxidants. preprints.org | May possess antioxidant properties or influence cellular redox state. |

Role as a Building Block in Drug Development and Pharmacological Research

This compound serves as a valuable building block in the synthesis of more complex molecules for drug development and pharmacological research. thegoodscentscompany.com Its chemical structure, featuring an ester and a thiol group, allows for a variety of chemical modifications, making it a versatile starting material for creating libraries of compounds to be screened for biological activity.

The use of such building blocks is a cornerstone of modern medicinal chemistry. thegoodscentscompany.com Pharmaceutical companies and research institutions often utilize service providers that offer a wide range of such chemical intermediates to support all stages of drug discovery, from target identification to preclinical studies. thegoodscentscompany.comthegoodscentscompany.com this compound is listed by chemical suppliers that provide services to the pharmaceutical industry, indicating its role in this pipeline. thegoodscentscompany.com

The synthesis of novel compounds using this compound can lead to the discovery of new therapeutic agents. By reacting the thiol or ester group, medicinal chemists can attach this fragment to other molecular scaffolds to explore new chemical space and develop compounds with desired pharmacological profiles. This approach has been instrumental in the development of numerous drugs.

The table below outlines the key features of this compound that make it a useful building block in research.

| Structural Feature | Chemical Reactivity | Application in Synthesis |

| Thiol (-SH) | Nucleophilic, can be alkylated, oxidized, or form disulfide bonds. | Introduction of a sulfur-containing moiety, tethering to other molecules. |

| Ester (-COOEt) | Can be hydrolyzed to a carboxylic acid or react with nucleophiles. | Modification of polarity, conversion to other functional groups. |

| Gem-dimethyl group | Provides steric bulk and can influence binding to biological targets. | Fine-tuning of molecular shape and interactions. |

Role of Ethyl 2 Mercapto 2 Methylpropionate in Chiral Synthesis and Stereoselective Reactions

Intermediate in the Synthesis of Chiral Pharmaceutical Compounds (e.g., Captopril Precursors)

Ethyl 2-mercapto-2-methylpropionate serves as a crucial starting material in the synthesis of key pharmaceutical intermediates, most notably precursors for the angiotensin-converting enzyme (ACE) inhibitor, Captopril. The synthesis of Captopril relies on the optically pure (S)-3-mercapto-2-methylpropanoic acid moiety. While various synthetic routes to this crucial intermediate exist, the journey can conceptually begin from the hydrolysis of this compound.

The initial step involves the hydrolysis of the ethyl ester group in this compound to yield 2-mercapto-2-methylpropionic acid. This carboxylic acid can then undergo further chemical transformations. A key intermediate in many Captopril syntheses is (S)-3-acetylthio-2-methylpropanoic acid. This intermediate is then typically converted to its acid chloride and subsequently coupled with L-proline to form the final Captopril molecule. The conversion of a 2-mercapto derivative to a 3-mercapto isomer is a complex process that may involve multiple steps, including protection of the thiol group, chain extension, and subsequent deprotection.

The significance of this compound lies in its potential to provide the core carbon skeleton with the reactive thiol group, which is essential for the biological activity of Captopril. The stereochemistry at the C2 position of the propionate (B1217596) backbone is critical for the drug's efficacy, making stereoselective control a paramount concern in its synthesis.

Stereoselective Approaches and Enantiomeric Resolution

Since this compound is a chiral molecule, its use in the synthesis of enantiomerically pure pharmaceuticals necessitates effective methods for separating its racemic mixture into individual enantiomers. Stereoselective approaches, particularly enzymatic kinetic resolution, have proven to be highly effective for this purpose.

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other in the presence of a chiral catalyst, in this case, a lipase (B570770). This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting enantiomer (which remains as the unreacted substrate).

For this compound, two primary enzymatic resolution strategies can be employed:

Enantioselective Hydrolysis: In this approach, a racemic mixture of this compound is subjected to hydrolysis catalyzed by a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. For instance, a lipase might preferentially hydrolyze (R)-ethyl 2-mercapto-2-methylpropionate to (R)-2-mercapto-2-methylpropionic acid, leaving behind an enriched sample of (S)-ethyl 2-mercapto-2-methylpropionate.

Enantioselective Esterification or Transesterification: Alternatively, the resolution can start from the racemic 2-mercapto-2-methylpropionic acid. In the presence of an alcohol and a lipase, one enantiomer of the acid is preferentially esterified, yielding an enantiomerically enriched ester and leaving the other enantiomer of the acid unreacted.

The choice of lipase is critical for the success of the resolution, as different lipases exhibit varying degrees of enantioselectivity for a given substrate. Common lipases used for such resolutions include those from Candida antarctica (CAL-B), Candida rugosa (CRL), and Pseudomonas cepacia (PCL). The reaction conditions, such as the solvent, temperature, and pH, also play a significant role in optimizing the enantioselectivity of the process.

Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of a Racemic Ester

| Lipase Source | Reaction Type | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Excess (ee) of Substrate (%) | Chemical Yield (%) |

| Candida antarctica Lipase B (CAL-B) | Hydrolysis | >95 | >90 | ~45 |

| Candida rugosa Lipase (CRL) | Esterification | >90 | >85 | ~48 |

| Pseudomonas cepacia Lipase (PCL) | Hydrolysis | ~85 | ~80 | ~50 |

Note: This table presents hypothetical but representative data for the enzymatic resolution of a generic racemic ester to illustrate the typical outcomes of such processes.

Impact on Optical Purity and Chemical Yield in Asymmetric Synthesis

Optical Purity: The primary goal of enantiomeric resolution is to obtain products with high optical purity, which is quantified by the enantiomeric excess (ee). A high ee indicates a significant enrichment of one enantiomer over the other. Lipase-catalyzed resolutions can often achieve very high ee values, frequently exceeding 95% for either the product or the remaining substrate. This high degree of optical purity is crucial for the synthesis of pharmaceuticals like Captopril, where the biological activity is highly dependent on a specific stereoisomer. The presence of the undesired enantiomer can lead to reduced efficacy or even adverse side effects.

Chemical Yield: A significant consideration in kinetic resolution is that the theoretical maximum yield for a single enantiomer is 50%, as the other half of the racemic starting material is the undesired enantiomer. However, in practice, achieving a yield close to 50% with high enantiomeric excess for both the product and the unreacted substrate is a key objective. The efficiency of the separation of the product from the unreacted substrate also influences the final isolated yield. While the yield of a single enantiomer is inherently limited in a classic kinetic resolution, strategies such as dynamic kinetic resolution (DKR) can be employed to overcome this limitation. In DKR, the undesired enantiomer is continuously racemized back to the racemic mixture in situ, allowing for a theoretical yield of up to 100% for the desired enantiomer.

The careful selection of the enzyme and optimization of reaction conditions are paramount to maximizing both the enantiomeric excess and the chemical yield. The successful application of these stereoselective methods to resolve this compound or its corresponding acid underpins its utility as a valuable chiral building block in the synthesis of complex, optically active molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-mercapto-2-methylpropionate, and how can their efficiency be validated experimentally?

- Methodological Answer : The compound is typically synthesized via esterification of 2-mercapto-2-methylpropionic acid with ethanol under acid catalysis. To validate efficiency, monitor reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC). Quantify yields via gravimetric analysis and confirm purity using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) . For reproducibility, ensure stoichiometric ratios, temperature control (±2°C), and inert gas purging to prevent oxidation of the thiol group .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- ¹H NMR : Look for characteristic peaks: δ 1.2–1.4 ppm (ethyl CH₃), δ 1.5 ppm (C(CH₃)₂), and δ 2.7 ppm (SH proton, broad singlet).

- GC-MS : Verify molecular ion peak at m/z 148 (C₆H₁₂O₂S) and fragmentation patterns.

- FT-IR : Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and S-H stretch at ~2550 cm⁻¹.

Calibrate instruments with certified reference standards and cross-validate results against literature data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings